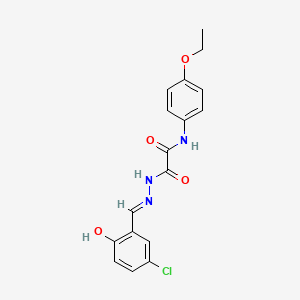![molecular formula C22H25BrN4S B11999129 4-Bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11999129.png)
4-Bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Chemical Formula : C22H25BrN4S
- CAS Number : 314769-82-9
- Molecular Weight : 457.439 g/mol
- Description : This compound is a hydrazone derivative containing a benzaldehyde moiety, a tetrahydrobenzothienopyrimidine core, and a tert-pentyl substituent. The presence of the bromine atom at the 4-position of the benzaldehyde ring adds reactivity and specificity to this compound.
準備方法
- Synthetic Routes : The synthesis of 4-bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves several steps. One common approach is the condensation reaction between 4-bromobenzaldehyde and the corresponding hydrazine derivative.
- Reaction Conditions : The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol) with the addition of a mild acid catalyst.
- Industrial Production : While industrial-scale production methods are not widely documented, researchers often synthesize this compound in the laboratory for specific applications.
化学反応の分析
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like N-bromosuccinimide (NBS) can convert the benzylic hydrogen to a bromine atom.
- Reduction : Reduction with suitable reagents (e.g., sodium borohydride) can yield the corresponding alcohol.
- Substitution : The bromine atom can be replaced by other nucleophiles (e.g., amines or thiols).
- Major Products : The major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
- Chemistry : Researchers use this compound as a building block for the synthesis of more complex molecules due to its versatile reactivity.
- Biology : It may serve as a probe in biological studies, especially related to enzyme inhibition or receptor binding.
- Medicine : Investigations into its potential as a drug candidate or pharmacophore are ongoing.
- Industry : Limited industrial applications exist, but its unique structure may inspire novel materials or catalysts.
作用機序
- The compound’s mechanism of action depends on its specific application. For instance:
- As an enzyme inhibitor, it may bind to the active site and disrupt enzymatic function.
- As a receptor ligand, it could modulate cellular signaling pathways.
類似化合物との比較
- Similar Compounds : Other benzaldehyde hydrazones or tetrahydrobenzothienopyrimidines.
- Uniqueness : The tert-pentyl substituent and the bromine atom confer distinct properties to this compound.
Remember that while Sigma-Aldrich provides this product, analytical data is not available. Researchers should verify product identity and purity independently.
特性
分子式 |
C22H25BrN4S |
|---|---|
分子量 |
457.4 g/mol |
IUPAC名 |
N-[(E)-(4-bromophenyl)methylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H25BrN4S/c1-4-22(2,3)15-7-10-18-17(11-15)19-20(24-13-25-21(19)28-18)27-26-12-14-5-8-16(23)9-6-14/h5-6,8-9,12-13,15H,4,7,10-11H2,1-3H3,(H,24,25,27)/b26-12+ |
InChIキー |
UABRSSBCIFQUEZ-RPPGKUMJSA-N |
異性体SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)Br |
正規SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)

![1-allyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11999056.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)



![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)



![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)
![4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid](/img/structure/B11999120.png)

